Cryptophycin 46
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Overview
Description
Cryptophycin 46 is a natural product found in Nostoc with data available.
Scientific Research Applications
Anticancer Activity
Cryptophycins, including Cryptophycin 46, are known for their potent anticancer properties. They act as antimitotic agents, targeting tubulin protein and stabilizing microtubule dynamics. This mechanism leads to the depolymerization of microtubules at high concentrations and rapid induction of apoptosis, especially effective against multidrug-resistant (MDR) cancer cells. The unique molecular structure of this compound allows for efficient synthetic modification, making it a promising candidate for cancer treatment (Eggen & Georg, 2002).
Targeted Drug Delivery
Recent advances in the field of targeted drug delivery have highlighted the potential of this compound. Conjugating Cryptophycin to specific targeting agents, like the RGD peptide, aims to enhance its selectivity and efficacy in cancer therapy. This approach is designed to reduce side effects while maintaining the potent anticancer effects of Cryptophycin (Borbély et al., 2019).
Biosynthetic Characterization
Understanding the biosynthesis of Cryptophycins is crucial for optimizing their production and developing new analogs. Studies on the cryptophycin P450 epoxidase, a key enzyme in the biosynthetic pathway, have revealed insights into substrate specificity and cooperativity. This knowledge can lead to the development of more effective Cryptophycin analogs (Ding et al., 2008).
Synthetic Modification for Enhanced Efficacy
The synthesis of modified Cryptophycin analogs, including this compound, is an active area of research. By altering different regions of the molecule, researchers aim to improve its efficacy and reduce potential side effects. These modifications are crucial for structure-activity relationship studies and for understanding the full therapeutic potential of Cryptophycin (Weiss et al., 2013).
Chemoenzymatic Synthesis
Chemoenzymatic synthesis techniques are being explored to create potent Cryptophycin analogs, including this compound. This method combines chemical and enzymatic steps to generate new compounds, potentially leading to analogs with improved properties for cancer treatment (Schmidt et al., 2020).
Properties
Molecular Formula |
C35H43ClN2O7 |
---|---|
Molecular Weight |
639.2 g/mol |
IUPAC Name |
(3S,6R,10S,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E,2R)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C35H43ClN2O7/c1-22(2)18-31-35(42)44-29(23(3)14-15-25-10-7-6-8-11-25)12-9-13-32(39)38-28(33(40)37-21-24(4)34(41)45-31)20-26-16-17-30(43-5)27(36)19-26/h6-11,13-17,19,22-24,28-29,31H,12,18,20-21H2,1-5H3,(H,37,40)(H,38,39)/b13-9+,15-14+/t23-,24-,28+,29+,31+/m1/s1 |
InChI Key |
QLGFKEFRTAOKJU-FDUWFYLVSA-N |
Isomeric SMILES |
C[C@@H]1CNC(=O)[C@@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl |
Canonical SMILES |
CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl |
Synonyms |
cryptophycin 46 cryptophycin-46 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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